molecular formula C45H74B2N2O4 B13407615 N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine

N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine

Cat. No.: B13407615
M. Wt: 728.7 g/mol
InChI Key: NLUVVRACWXXQSK-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is a complex organic compound with a unique structure that includes fluorene and dioxaborolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine typically involves multiple steps. One common approach is to start with the fluorene core and introduce the dioxaborolane groups through borylation reactions. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine involves its interaction with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with certain biomolecules, which can modulate their activity. Additionally, the fluorene core can participate in π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound shares structural similarities but lacks the fluorene and dioxaborolane groups.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having dioxaborolane groups but differs in the core structure.

Uniqueness

N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is unique due to its combination of fluorene and dioxaborolane groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

Molecular Formula

C45H74B2N2O4

Molecular Weight

728.7 g/mol

IUPAC Name

6-[9-[6-(diethylamino)hexyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-diethylhexan-1-amine

InChI

InChI=1S/C45H74B2N2O4/c1-13-48(14-2)31-23-19-17-21-29-45(30-22-18-20-24-32-49(15-3)16-4)39-33-35(46-50-41(5,6)42(7,8)51-46)25-27-37(39)38-28-26-36(34-40(38)45)47-52-43(9,10)44(11,12)53-47/h25-28,33-34H,13-24,29-32H2,1-12H3

InChI Key

NLUVVRACWXXQSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCN(CC)CC)CCCCCCN(CC)CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C

Origin of Product

United States

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